Intricarene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

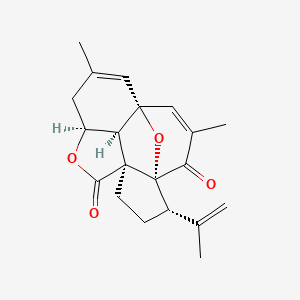

Intricarene, also known as this compound, is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intricarene has been isolated from the Caribbean octocoral Pseudopterogorgia kallos and exhibits notable biological properties. Research indicates that compounds derived from this coral, including this compound, show antimalarial activity and cytotoxicity against certain human cancer cell lines. Specifically, studies have demonstrated that this compound possesses significant cytotoxic effects, making it a candidate for further investigation as a potential cancer chemotherapeutic agent .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimalarial | Exhibits activity against malaria parasites | |

| Cytotoxicity | Significant cytotoxic effects on cancer cell lines |

Synthetic Methodologies

The synthesis of this compound has been a focus of research due to its complex structure and potential applications. The first biomimetic synthesis was achieved using a photochemical method that mimics the natural conditions under which this compound is produced in corals. This method involves the photochemical transformation of a derivative of bipinnatin J, where light energy drives the reaction cascade leading to this compound formation .

Photochemical Synthesis Overview

- Starting Material: Derivative of bipinnatin J

- Method: Photochemical cycloaddition

- Conditions: Mimicking sunlight using a reptile lamp

- Yield: Approximately 25% for this compound .

Table 2: Summary of Synthetic Approaches to this compound

| Synthesis Method | Key Features | Yield | Reference |

|---|---|---|---|

| Photochemical | Uses light to drive reaction | 25% | |

| Thermal Reaction | Involves heating with reagents like TMP | 26% |

Mechanistic Insights

The mechanism underlying the formation of this compound has been elucidated through both experimental and theoretical studies. It is believed that this compound forms via an intramolecular 1,3-dipolar cycloaddition involving an oxidopyrylium intermediate. Quantum chemical calculations have provided insights into the excited state dynamics that facilitate this transformation, highlighting the role of triplet states in overcoming energy barriers during the synthesis .

Future Research Directions

Given its promising biological activities and the feasibility of its synthesis, further research is warranted to explore:

- Pharmacological Studies: Detailed investigations into the mechanisms of action and therapeutic potential of this compound against various diseases.

- Synthetic Optimization: Developing more efficient synthetic routes to produce this compound in larger quantities for comprehensive biological testing.

- Biosynthetic Pathways: Understanding the natural biosynthesis in coral environments to enhance synthetic strategies.

Propiedades

Fórmula molecular |

C20H22O4 |

|---|---|

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

(1R,5R,6S,9S,12S,16S)-3,14-dimethyl-6-prop-1-en-2-yl-11,17-dioxapentacyclo[7.6.1.11,5.05,9.012,16]heptadeca-2,14-diene-4,10-dione |

InChI |

InChI=1S/C20H22O4/c1-10(2)13-5-6-19-15-14(23-17(19)22)7-11(3)8-18(15)9-12(4)16(21)20(13,19)24-18/h8-9,13-15H,1,5-7H2,2-4H3/t13-,14-,15-,18+,19+,20-/m0/s1 |

Clave InChI |

HCZKOYIAXQIACP-DRZXCDEASA-N |

SMILES isomérico |

CC1=C[C@]23C=C(C(=O)[C@@]4(O2)[C@@H](CC[C@]45[C@H]3[C@H](C1)OC5=O)C(=C)C)C |

SMILES canónico |

CC1=CC23C=C(C(=O)C4(O2)C(CCC45C3C(C1)OC5=O)C(=C)C)C |

Sinónimos |

intricarene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.